molecular formula C15H16N4O B14146379 Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone CAS No. 89007-23-8

Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone

Cat. No.: B14146379
CAS No.: 89007-23-8
M. Wt: 268.31 g/mol
InChI Key: LIFNXPUKNQYFRZ-UHFFFAOYSA-N
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Description

Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by a phenyl group attached to a piperazine ring, which is further substituted with a pyrazine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone typically involves the reaction of phenylpiperazine with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperazine moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a pyrimidine ring instead of pyrazine.

    Phenyl (4-phenylsulfonyl)piperazin-1-yl)methanone: Contains a sulfonyl group, offering different chemical properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another pyrazine-containing compound with potential anti-tubercular activity.

Uniqueness

Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone stands out due to its specific combination of phenyl, piperazine, and pyrazine moieties, which confer unique chemical and biological properties

Properties

CAS No.

89007-23-8

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

phenyl-(4-pyrazin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H16N4O/c20-15(13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-12-16-6-7-17-14/h1-7,12H,8-11H2

InChI Key

LIFNXPUKNQYFRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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